Home > Products > Screening Compounds P139190 > 1-(3,4-dimethylphenyl)-N-(3-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide
1-(3,4-dimethylphenyl)-N-(3-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide - 1396805-57-4

1-(3,4-dimethylphenyl)-N-(3-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide

Catalog Number: EVT-2511145
CAS Number: 1396805-57-4
Molecular Formula: C22H26N2O3
Molecular Weight: 366.461
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-[4-(4-Fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (1)

Compound Description: This compound was identified as a novel lead compound for CCR5 antagonism through high-throughput screening. It exhibited an IC50 value of 1.9 μM against [(125)I]RANTES binding to CCR5-expressing CHO cells []. This compound served as a starting point for further optimization efforts to develop more potent CCR5 antagonists.

Relevance: This compound shares a core 5-oxopyrrolidine-3-carboxamide structure with 1-(3,4-dimethylphenyl)-N-(3-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide. Both compounds feature a phenyl ring attached to the nitrogen of the carboxamide, and a substituent at the 1-position of the pyrrolidine ring. This structural similarity suggests both compounds may exhibit similar binding interactions with the CCR5 receptor. [https://www.semanticscholar.org/paper/7aeb1e7aa54129dc9cadbc0a72d447df78d2db36] []

N-(3-[4-(4-Fluorobenzoyl)piperidin-1-yl]propyl)-3,4-dichloro-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (10i)

Compound Description: This compound is a derivative of the lead compound N-(3-[4-(4-Fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, modified with the introduction of 3,4-dichloro substituents on the central phenyl ring. This modification significantly increased the CCR5 binding affinity, resulting in an IC50 value of 0.057 μM. Furthermore, it demonstrated inhibitory activity against CCR5-using HIV-1 envelope-mediated membrane fusion with an IC50 of 0.44 μM [].

Relevance: This compound demonstrates the impact of structural modifications on the 5-oxopyrrolidine-3-carboxamide scaffold to enhance CCR5 antagonism. The addition of 3,4-dichloro substituents on the phenyl ring, a structural change relevant to the 3,4-dimethylphenyl group in 1-(3,4-dimethylphenyl)-N-(3-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide, highlights the potential for optimizing the latter compound through similar modifications. [https://www.semanticscholar.org/paper/7aeb1e7aa54129dc9cadbc0a72d447df78d2db36] []

N-(3-[4-(4-Fluorobenzoyl)piperidin-1-yl]propyl)-4-chloro-3-fluoro-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (11b)

Compound Description: Similar to compound 10i, this compound is a modified derivative of the lead compound N-(3-[4-(4-Fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide. It features 4-chloro and 3-fluoro substituents on the central phenyl ring, resulting in a potent CCR5 antagonist with an IC50 value of 0.050 μM. It also exhibited inhibitory activity against CCR5-using HIV-1 envelope-mediated membrane fusion with an IC50 of 0.19 μM [].

Relevance: This compound, along with compound 10i, emphasizes the importance of substituents on the central phenyl ring in influencing CCR5 antagonistic activity. These findings suggest that exploring various substitutions on the 3,4-dimethylphenyl ring of 1-(3,4-dimethylphenyl)-N-(3-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide could lead to the identification of more potent and selective CCR5 antagonists. [https://www.semanticscholar.org/paper/7aeb1e7aa54129dc9cadbc0a72d447df78d2db36] []

N-(3-[4-(4-Fluorobenzoyl)piperidin-1-yl]propyl)-1-benzyl-3,4-dichloro-5-oxo-N-phenylpyrrolidine-3-carboxamide (12e)

Compound Description: This derivative of the lead compound features a 1-benzyl group on the 5-oxopyrrolidine ring, replacing the 1-methyl group. This substitution, along with the 3,4-dichloro substituents on the central phenyl ring, contributed to a further increase in CCR5 binding affinity, achieving an IC50 value of 0.038 μM. It also displayed inhibitory activity against CCR5-using HIV-1 envelope-mediated membrane fusion with an IC50 of 0.49 μM [].

Relevance: This compound showcases the potential for modifying the substituent at the 1-position of the pyrrolidine ring in the 5-oxopyrrolidine-3-carboxamide scaffold to improve CCR5 antagonistic activity. This information can be valuable in exploring structural modifications of 1-(3,4-dimethylphenyl)-N-(3-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide, suggesting the 1-(3,4-dimethylphenyl) substituent as a potential target for optimization. [https://www.semanticscholar.org/paper/7aeb1e7aa54129dc9cadbc0a72d447df78d2db36] []

Properties

CAS Number

1396805-57-4

Product Name

1-(3,4-dimethylphenyl)-N-(3-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide

IUPAC Name

1-(3,4-dimethylphenyl)-N-(3-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C22H26N2O3

Molecular Weight

366.461

InChI

InChI=1S/C22H26N2O3/c1-15-8-9-19(12-16(15)2)24-14-18(13-21(24)26)22(27)23-11-10-20(25)17-6-4-3-5-7-17/h3-9,12,18,20,25H,10-11,13-14H2,1-2H3,(H,23,27)

InChI Key

JNOTXOGLYNJXON-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCC(C3=CC=CC=C3)O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.